(Hexamethylenetetramine)penta[copper(I) cyanide]
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Overview
Description
(Hexamethylenetetramine)penta[copper(I) cyanide] is a metal-organic framework (MOF) composed of copper(I) cyanide and hexamethylenetetramine. This compound is known for its porous and photoluminescent properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexamethylenetetramine)penta[copper(I) cyanide] typically involves the reaction of copper(I) cyanide with hexamethylenetetramine under controlled conditions. The reaction is carried out in a solvent, often under inert atmosphere to prevent oxidation. The resulting product is a white powder that is hygroscopic and should be stored in a cold environment .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves precise control of reaction conditions to ensure high purity and yield. The compound is then purified and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
(Hexamethylenetetramine)penta[copper(I) cyanide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photoluminescent properties.
Substitution: It can undergo substitution reactions where the cyanide ligands are replaced by other ligands, altering its structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(II) compounds, while substitution reactions can yield a variety of metal-organic frameworks with different properties .
Scientific Research Applications
(Hexamethylenetetramine)penta[copper(I) cyanide] has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique structure and reactivity.
Biology: Investigated for its potential use in drug delivery systems because of its porous nature.
Medicine: Explored for its photoluminescent properties in imaging and diagnostic applications.
Industry: Utilized in the development of advanced materials for electronics and photonics
Mechanism of Action
The mechanism by which (Hexamethylenetetramine)penta[copper(I) cyanide] exerts its effects is primarily through its interaction with other molecules via its porous structure. The copper(I) centers can participate in redox reactions, while the cyanide ligands provide stability and reactivity. The hexamethylenetetramine acts as a bridging ligand, creating a three-dimensional network that enhances the compound’s properties .
Comparison with Similar Compounds
Similar Compounds
Copper(II) Benzoylacetonate: Another copper-based MOF with different ligands.
Copper MOF-14: A metal-organic framework with different structural properties.
Fluorotris(triphenylphosphine)copper(I): A copper(I) compound with different ligands.
Uniqueness
(Hexamethylenetetramine)penta[copper(I) cyanide] is unique due to its combination of copper(I) cyanide and hexamethylenetetramine, which provides a distinct porous and photoluminescent structure. This makes it particularly useful in applications requiring specific reactivity and stability .
Biological Activity
(Hexamethylenetetramine)penta[copper(I) cyanide] (often abbreviated as CuCN-HMTA) is a metal-organic framework (MOF) that has garnered attention for its diverse biological activities. This compound combines hexamethylenetetramine (HMTA) with copper(I) cyanide, resulting in unique structural and functional properties that make it suitable for various applications in biomedicine, catalysis, and materials science.
Structural Characteristics
CuCN-HMTA exhibits a porous structure that allows for high surface area and tunable properties. The framework is built from copper(I) cyanide units coordinated with HMTA, forming a network that can encapsulate other molecules, enhancing its potential for drug delivery and catalysis.
Biological Activity Overview
The biological activity of CuCN-HMTA has been explored in several studies, highlighting its antimicrobial, anticancer, and catalytic properties.
Antimicrobial Activity
Research indicates that CuCN-HMTA demonstrates significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve the release of copper ions, which can disrupt microbial cell membranes and interfere with metabolic processes.
- Case Study: A study published in MOF and derived materials as aerogels reported that CuCN-HMTA exhibited effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
Anticancer Properties
The potential anticancer effects of CuCN-HMTA have also been investigated. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
- Research Findings: In vitro assays demonstrated that CuCN-HMTA could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound's ability to enhance ROS production was linked to its cytotoxic effects .
Comparative Analysis of Biological Activities
Research Findings
- Voltammetric Studies: A study highlighted the voltammetric profiles associated with the oxygen reduction reaction (ORR) activity of CuCN-HMTA, suggesting its potential as a catalyst in electrochemical applications .
- Synthesis and Characterization: Investigations into the synthesis methods have shown that varying conditions can significantly affect the structural integrity and biological efficacy of CuCN-HMTA.
Properties
Molecular Formula |
C11H12Cu5N9 |
---|---|
Molecular Weight |
588.0 g/mol |
IUPAC Name |
copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide |
InChI |
InChI=1S/C6H12N4.5CN.5Cu/c1-7-2-9-4-8(1)5-10(3-7)6-9;5*1-2;;;;;/h1-6H2;;;;;;;;;;/q;5*-1;5*+1 |
InChI Key |
XYJKQAFTRIJCET-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1N2CN3CN1CN(C2)C3.[Cu+].[Cu+].[Cu+].[Cu+].[Cu+] |
Origin of Product |
United States |
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